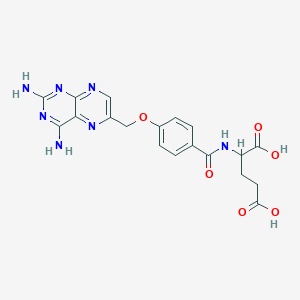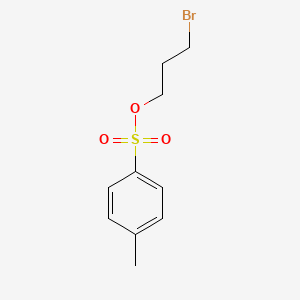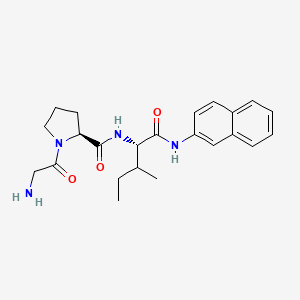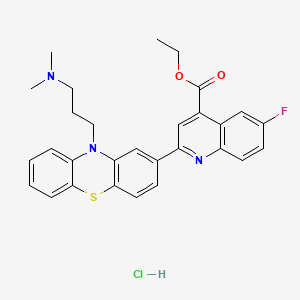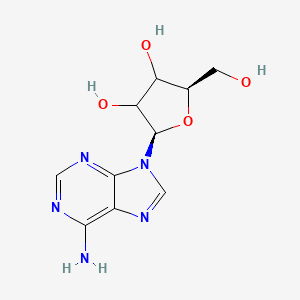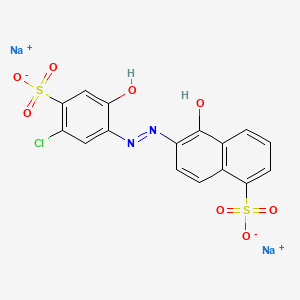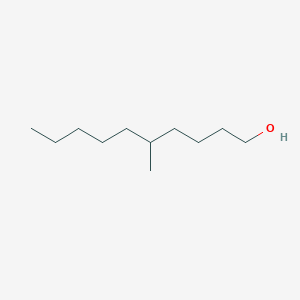
5-Methyl-1-decanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-1-decanol is an organic compound belonging to the class of alcohols. It is characterized by a hydroxyl group (-OH) attached to a decane chain with a methyl group substitution at the fifth carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5-Methyl-1-decanol can be synthesized through several methods. One common approach involves the reduction of 5-methyl-1-decanal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of 5-methyl-1-decanal. This process involves the use of a catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to facilitate the reduction reaction.
Análisis De Reacciones Químicas
Types of Reactions: 5-Methyl-1-decanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-methyl-1-decanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 5-methyl-1-decanal using mild reducing agents.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Hydrochloric acid (HCl) in the presence of a catalyst.
Major Products Formed:
Oxidation: 5-Methyl-1-decanoic acid.
Reduction: 5-Methyl-1-decanal.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Methyl-1-decanol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Medicine: Research is ongoing to explore its potential as a penetration enhancer for transdermal drug delivery.
Industry: It is utilized in the manufacture of plasticizers, lubricants, surfactants, and solvents.
Mecanismo De Acción
The mechanism of action of 5-Methyl-1-decanol involves its interaction with biological membranes. It is believed to enhance the permeability of cell membranes, facilitating the transport of molecules across the membrane. This property makes it a valuable compound in transdermal drug delivery systems.
Comparación Con Compuestos Similares
1-Decanol: Similar in structure but lacks the methyl group at the fifth carbon.
1-Dodecanol: A longer chain alcohol with similar properties.
1-Octanol: A shorter chain alcohol with similar chemical behavior.
Uniqueness: 5-Methyl-1-decanol is unique due to its specific methyl substitution, which imparts distinct physical and chemical properties compared to its analogs. This structural difference can influence its reactivity and applications in various fields.
Propiedades
Fórmula molecular |
C11H24O |
|---|---|
Peso molecular |
172.31 g/mol |
Nombre IUPAC |
5-methyldecan-1-ol |
InChI |
InChI=1S/C11H24O/c1-3-4-5-8-11(2)9-6-7-10-12/h11-12H,3-10H2,1-2H3 |
Clave InChI |
CZYFHBWFGMYPMV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C)CCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl N-[(2S)-1-(methoxymethylamino)-1-oxopentan-2-yl]carbamate](/img/structure/B13407662.png)
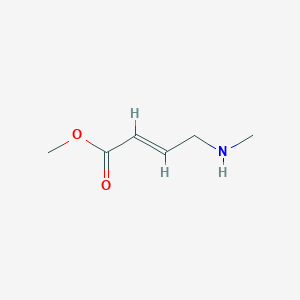
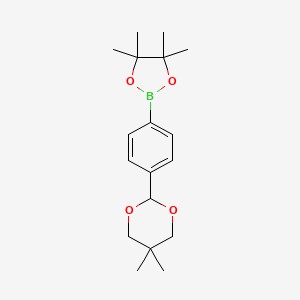
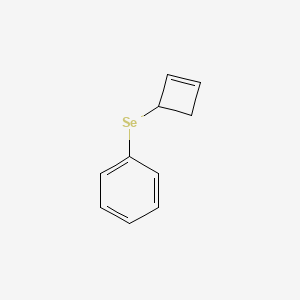
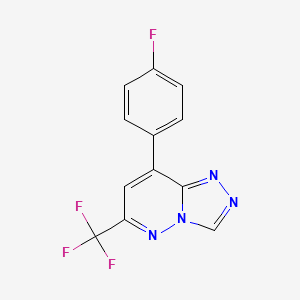
![3,4-Dichloro-n'-[(3e)-4-phenylbut-3-en-2-ylidene]benzohydrazide](/img/structure/B13407680.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B13407691.png)
